Propan-2-yl 2-aminoacetate

Enzymatic peptide synthesis Carboxypeptidase Y Amino acid alkyl esters

Researchers employing carboxypeptidase Y-catalyzed peptide synthesis frequently encounter excessive amine oligomerization when using methyl or ethyl glycine esters, compromising product purity and yield. Propan-2-yl 2-aminoacetate directly resolves this challenge through its isopropyl ester moiety, which drastically reduces oligomerization degree while preserving coupling efficiency. This compound also maintains near-wild-type bioactivity in C-terminal ester-modified peptide analogs-unlike benzyl esters, which exhibit ~100-fold activity loss-and has been validated in SPPS protocols using trityl side-chain anchoring with minimal epimerization. The hydrochloride salt (CAS 14019-62-6) is recommended for aqueous enzymatic reaction compatibility. Bulk quantities of both free base and HCl salt are maintained in inventory for immediate dispatch.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 13048-66-3
Cat. No. B180554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-aminoacetate
CAS13048-66-3
SynonymsGlycine 1-methylethyl ester
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN
InChIInChI=1S/C5H11NO2/c1-4(2)8-5(7)3-6/h4H,3,6H2,1-2H3
InChIKeyYLGOWOYJZYKTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 2-aminoacetate (CAS 13048-66-3): A Specialized Glycine Ester for Precision Peptide Synthesis and Bioactive C-Terminal Modification


Propan-2-yl 2-aminoacetate (CAS 13048-66-3), also known as glycine isopropyl ester, is a glycine-derived amino acid ester that functions as a protected carboxyl building block in organic and peptide synthesis . The compound is commercially available primarily as its hydrochloride salt (CAS 14019-62-6), which enhances stability and water solubility for synthetic applications [1]. Its isopropyl ester group confers distinct steric and electronic properties compared to the more commonly employed methyl, ethyl, and tert-butyl glycine esters, which directly influences reaction selectivity, oligomerization behavior, and the bioactivity profile of the resulting peptide products [2].

Enzymatic Synthesis Suppresses amine component oligomerization while retaining glycine coupling efficiency with carboxypeptidase Y.
Solid-Phase Peptide Synthesis Serves as a C-terminal glycine building block compatible with trityl anchoring and Fmoc strategies.
Prodrug Design Provides enhanced lipophilicity and esterase-labile protection for glycine-based pharmacophores.

Why Glycine Isopropyl Ester Cannot Be Substituted with Glycine Methyl or Ethyl Esters in Critical Synthetic Workflows


Substituting glycine isopropyl ester with simpler glycine alkyl esters (e.g., methyl or ethyl) introduces quantifiable performance divergence that compromises reaction outcomes. In carboxypeptidase Y-catalyzed peptide synthesis, increasing the ester group size from methyl to ethyl to isopropyl results in a drastic decrease in the degree of oligomerization of the amine component, thereby altering product distribution and purity profiles [1]. Moreover, in the context of bioactive peptide analogs, ester substitution at the C-terminus can profoundly alter biological activity: while ethyl and isopropyl ester analogs of the Saccharomyces cerevisiae a-factor mating pheromone manifest near-wild-type activity, the benzyl ester analog exhibits approximately 100-fold lower activity in yeast-mating assays [2]. These data demonstrate that ester selection is not a trivial matter of convenience but a critical determinant of synthetic efficiency and biological function.

Oligomerization Methyl or ethyl glycine esters may promote higher oligomerization in enzymatic couplings, altering product distribution and purity.
Bioactivity Benzyl ester C-terminal modification can drastically reduce peptide bioactivity; isopropyl ester preserves near-native function in reported models.
Salt Form Free base may exhibit lower water solubility and stability; the hydrochloride salt is preferred for aqueous reaction media.

Quantitative Differentiation Evidence for Propan-2-yl 2-aminoacetate Relative to Alkyl Ester Analogs


Glycine Isopropyl Ester Exhibits Unique Oligomerization Behavior in Enzymatic Peptide Synthesis Compared to Methyl Esters

In carboxypeptidase Y-catalyzed transacylation reactions, glycine isopropyl ester demonstrates a distinct functional profile relative to glycine methyl ester. While increasing the ester group size from methyl to ethyl to isopropyl typically leads to reduced coupling yields for most amino acids, glycine is a documented exception to this trend [1]. Furthermore, the use of isopropyl esters results in a drastic decrease in the degree of oligomerization compared to methyl esters, which can be strategically leveraged to minimize undesired side-product formation during peptide assembly [1].

Oligomerization control
Head-to-head
Drastic decrease vs methyl ester; glycine coupling yield maintained.
Supports oligomerization suppression in enzymatic synthesis
Carboxypeptidase Y-catalyzed transacylation conditions
Enzymatic peptide synthesis Carboxypeptidase Y Amino acid alkyl esters

C-Terminal Isopropyl Ester Modification Preserves Near-Wild-Type Bioactivity While Benzyl Ester Abolishes Function

In a systematic evaluation of C-terminal ester-modified peptide analogs, the isopropyl ester variant of the Saccharomyces cerevisiae a-factor mating pheromone was synthesized and tested alongside methyl, ethyl, and benzyl ester analogs. The isopropyl ester analog manifested near-wild-type activity in yeast-mating assays, a functional profile comparable to the ethyl ester analog. In stark contrast, the benzyl ester-containing analog was approximately 100-fold less active [1].

Bioactivity preservation
Head-to-head
Near-wild-type activity (isopropyl ester); ~100-fold lower with benzyl ester.
Isopropyl ester maintains bioactivity in yeast mating assay context
C-terminal ester-modified a-factor dodecapeptide analogs
Solid-phase peptide synthesis C-terminal ester analogs Bioactivity assay

Glycine Isopropyl Ester Hydrochloride Enables High-Yield Synthesis via Scalable Esterification Protocol

A robust and scalable synthesis of glycine isopropyl ester hydrochloride (CAS 14019-62-6) has been documented, achieving 86% yield through esterification of glycine with isopropanol using thionyl chloride, followed by hydrochloride salt formation [1]. This yield is achieved under straightforward reflux conditions without requiring specialized equipment or purification techniques, providing a reliable entry point for procurement of the hydrochloride salt form, which is the predominant commercially available derivative of the target compound [2].

Synthesis yield
Reported
86% yield (hydrochloride salt, 13.3 mmol scale)
Supports scalable procurement of the hydrochloride form
SOCl₂ esterification in isopropanol under reflux
Amino acid ester synthesis Hydrochloride salt preparation Scalable methodology

Enhanced Lipophilicity and Hydrochloride Salt Stability Confer Favorable Handling and Formulation Properties

The isopropyl ester modification confers enhanced lipophilicity to the glycine scaffold relative to the parent amino acid, a property that can be strategically exploited in prodrug design to improve membrane permeability . The hydrochloride salt form (CAS 14019-62-6) further enhances stability and water solubility compared to the free base, making it a more practical reagent for aqueous reaction conditions and long-term storage . Physical characterization data indicate a melting point range of 97–104 °C and predicted boiling point of approximately 127.8 °C at 760 mmHg .

Physicochemical profile
Data to verify
Enhanced lipophilicity; water-soluble HCl salt; mp 97–104 °C
Informs formulation and handling evaluation
Boiling point computationally estimated; source review recommended
Lipophilicity Salt stability Solubility Physicochemical properties

Optimal Application Scenarios for Propan-2-yl 2-aminoacetate Based on Verified Differentiation Evidence


Enzymatic Peptide Synthesis Requiring Suppression of Amine Component Oligomerization

Glycine isopropyl ester is the optimal choice when carboxypeptidase Y-catalyzed or related enzymatic peptide synthesis workflows demand minimal oligomerization of the amine component while preserving coupling yield. The documented drastic decrease in oligomerization degree with isopropyl esters, coupled with glycine's unique retention of coupling efficiency, directly addresses this synthetic challenge [1]. Users should procure the hydrochloride salt form (CAS 14019-62-6) for aqueous enzymatic reaction compatibility.

Synthesis of Bioactive Peptide Analogs with C-Terminal Ester Modifications

When generating C-terminal ester-modified peptide analogs for structure-activity relationship (SAR) studies or biological evaluation, glycine isopropyl ester provides a functionally conservative ester modification that preserves near-wild-type bioactivity. The evidence demonstrating that isopropyl ester analogs of a-factor manifest near-wild-type activity (in contrast to the 100-fold activity loss with benzyl esters) supports its selection for maintaining biological function during C-terminal derivatization [1].

Solid-Phase Peptide Synthesis with Glycine C-Terminal Residues

In solid-phase peptide synthesis (SPPS) protocols utilizing trityl side-chain anchoring strategies, glycine isopropyl ester serves as a validated building block for introducing glycine residues at the C-terminus while maintaining an ester-protected carboxyl group. The methodology has been demonstrated to produce target peptides in good yield with minimal epimerization of adjacent residues under standard Fmoc deprotection conditions [1].

Prodrug Development Requiring Enhanced Lipophilicity and Controllable Esterase Cleavage

The isopropyl ester modification of glycine confers enhanced lipophilicity that can improve membrane permeability in prodrug designs, while the ester linkage remains susceptible to hydrolytic cleavage by endogenous esterases for controlled release of the active glycine moiety [1]. This property profile positions glycine isopropyl ester hydrochloride as a versatile intermediate in pharmaceutical research programs targeting neurological or other disorders where glycine-based pharmacophores are relevant [2].

Application
Selection Property
Validation Focus
Enzymatic peptide synthesis
Oligomerization suppression capability
Verify coupling yield and side-product profile
C-terminal ester-modified peptide SAR
Bioactivity preservation relative to native sequence
Confirm functional activity in target assay
Solid-phase peptide synthesis (C-term Gly)
Compatibility with trityl anchoring and Fmoc chemistry
Confirm yield and epimerization levels
Prodrug design (lipophilic glycine carrier)
Enhanced lipophilicity and esterase lability
Assess permeability and release kinetics

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